molecular formula C5H9BrO2Zn B1143008 3-Ethoxy-3-oxopropylzinc bromide CAS No. 193065-68-8

3-Ethoxy-3-oxopropylzinc bromide

Cat. No.: B1143008
CAS No.: 193065-68-8
M. Wt: 246.4 g/mol
InChI Key: APPDFGHVJHZDKS-UHFFFAOYSA-M
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Description

3-Ethoxy-3-oxopropylzinc bromide is an organozinc reagent widely used in organic synthesis. It is known for its ability to insert ethyl propanoate groups into various substrates. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has the molecular formula C5H9BrO2Zn .

Scientific Research Applications

3-Ethoxy-3-oxopropylzinc bromide has several applications in scientific research:

Mechanism of Action

Target of Action

3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .

Mode of Action

The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

Pharmacokinetics

It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .

Preparation Methods

3-Ethoxy-3-oxopropylzinc bromide is synthesized by reacting zinc bromide with 3-ethoxy-3-oxopropane in an appropriate solvent. The reaction is usually carried out under low temperature and inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods follow similar protocols but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

3-Ethoxy-3-oxopropylzinc bromide can be compared with other organozinc reagents such as:

These compounds share similar reactivity but differ in the specific functional groups they introduce, making each unique for different synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Ethoxy-3-oxopropylzinc bromide can be achieved through the reaction of ethylmagnesium bromide with ethyl acetoacetate followed by transmetalation with zinc bromide.", "Starting Materials": [ "Ethylmagnesium bromide", "Ethyl acetoacetate", "Zinc bromide" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethyl acetoacetate to the ethylmagnesium bromide solution and stirring for several hours to allow for the reaction to occur.", "Step 3: Transmetalation of the resulting magnesium acetoacetate with zinc bromide to form 3-Ethoxy-3-oxopropylzinc bromide." ] }

CAS No.

193065-68-8

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

IUPAC Name

bromozinc(1+);ethyl propanoate

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

APPDFGHVJHZDKS-UHFFFAOYSA-M

SMILES

CCOC(=O)C[CH2-].[Zn+]Br

Canonical SMILES

CCOC(=O)C[CH2-].[Zn+]Br

Origin of Product

United States

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